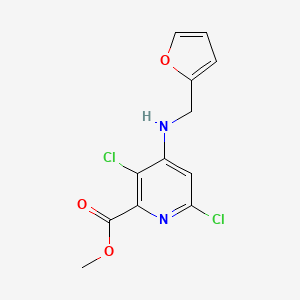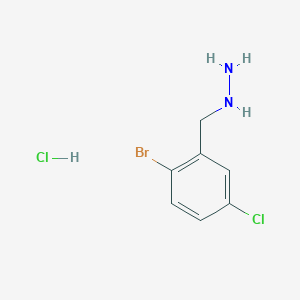
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2·HCl It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride typically involves the reaction of (2-Bromo-5-chlorobenzyl)hydrazine with hydrochloric acid. The preparation method can be summarized as follows:
Starting Material: (2-Bromo-5-chlorobenzyl)hydrazine.
Reaction with Hydrochloric Acid: The starting material is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反応の分析
Types of Reactions
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazine moiety can be oxidized or reduced under suitable conditions.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylhydrazine derivatives, while condensation reactions can produce hydrazones.
科学的研究の応用
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It may be used in studies related to enzyme inhibition, receptor binding, or other biochemical processes.
Industrial Applications: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (2-Bromo-5-chlorobenzyl)hydrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
(2-Bromo-5-chlorobenzyl)hydrazine: The parent compound without the hydrochloride salt.
(2-Bromo-5-chlorophenyl)hydrazine: A similar compound with a phenyl group instead of a benzyl group.
(2-Bromo-5-chlorobenzyl)amine: A related compound with an amine group instead of a hydrazine group.
Uniqueness
(2-Bromo-5-chlorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
2044706-95-6 |
|---|---|
分子式 |
C7H9BrCl2N2 |
分子量 |
271.97 g/mol |
IUPAC名 |
(2-bromo-5-chlorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChIキー |
MMULIJUQBDXVNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CNN)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


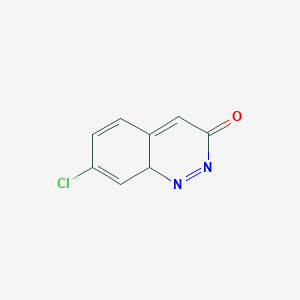

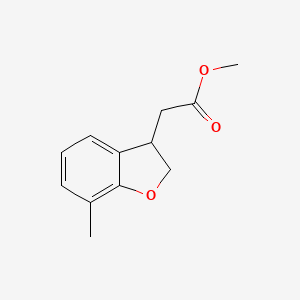

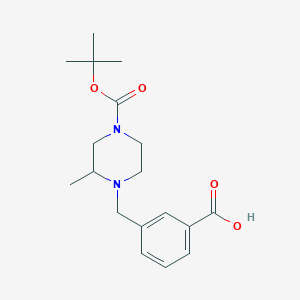

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)

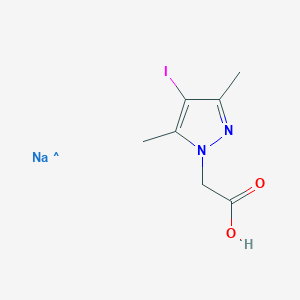
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
